The Unusual Dimerization-Inducing Mechanism of BAY-850, a Potent and Selective ATAD2 Bromodomain Inhibitor
The Unusual Dimerization-Inducing Mechanism of BAY-850, a Potent and Selective ATAD2 Bromodomain Inhibitor
BAY-850 is a potent and highly selective chemical probe for the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2).[1][2][3][4] Its unique mechanism of action, which involves the induction of ATAD2 bromodomain dimerization, sets it apart from conventional bromodomain inhibitors and provides a valuable tool for dissecting the biological functions of ATAD2.[1][5][6][7] This technical guide provides an in-depth overview of the mechanism of action of BAY-850, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Induced Dimerization and Inhibition of Chromatin Binding
The primary molecular target of BAY-850 is the bromodomain of ATAD2, a protein frequently overexpressed in various cancers and associated with poor patient prognosis.[1][5] Unlike traditional inhibitors that competitively block the acetyl-lysine binding pocket, BAY-850 exhibits a novel mode of action by inducing the dimerization of the ATAD2 bromodomain.[1][5][6] This induced dimerization sterically hinders the interaction between the ATAD2 bromodomain and its natural binding partners, acetylated histone tails.[1][3] Consequently, BAY-850 effectively displaces ATAD2 from chromatin within cellular contexts.[1][8] A structurally similar but inactive analog, BAY-460, serves as a negative control in experiments to confirm that the observed effects are due to specific ATAD2 inhibition.[1][8]
Quantitative Analysis of BAY-850 Potency and Selectivity
The potency of BAY-850 has been rigorously quantified across various biochemical and biophysical assays. The following tables summarize the key quantitative data for BAY-850 and its inactive control, BAY-460.
| Assay | Ligand | Parameter | Value (nM) | Reference |
| TR-FRET | Mono-acetylated Histone H4 Peptide | IC50 | 166 | [1][2] |
| TR-FRET | Tetra-acetylated Histone H4 Peptide | IC50 | 22 | [1][3] |
| Alphascreen | Tetra-acetylated Histone H4 Peptide | IC50 | 157 | [1] |
| BROMOscan | Tetra-acetylated Histone H4 Peptide | Kd | 115 | [1] |
| Microscale Thermophoresis (MST) | - | Kd | 84.9 | [8] |
| Compound | Assay | Parameter | Value (µM) | Reference |
| BAY-460 | TR-FRET (ATAD2) | IC50 | 16 | [8] |
| BAY-850 | Kinase Panel (354 kinases) | - | No significant activity | [1] |
| BAY-850 | GPCR Panel | - | Modest effects at high concentrations | [1] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of BAY-850 action on ATAD2.
Caption: Workflow for TR-FRET based binding assay.
Caption: Workflow for FRAP cellular target engagement assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of BAY-850.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to quantify the inhibitory effect of BAY-850 on the interaction between the ATAD2 bromodomain and acetylated histone peptides.
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Reagents:
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Recombinant ATAD2 bromodomain.
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Biotinylated mono- or tetra-acetylated histone H4 peptide.
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Europium chelate-conjugated anti-tag antibody (e.g., anti-GST).
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Streptavidin-Allophycocyanin (APC) conjugate.
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
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BAY-850 and BAY-460 serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer to a 384-well low-volume microplate.
-
Dispense serial dilutions of BAY-850, BAY-460, or DMSO (vehicle control) into the wells.
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Add the ATAD2 bromodomain and the biotinylated histone peptide to the wells and incubate for 15 minutes at room temperature.
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Add the Europium-conjugated antibody and Streptavidin-APC conjugate and incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence emission at 615 nm (Europium) and 665 nm (APC) using a plate reader with a time-resolved fluorescence setting after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
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Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Fluorescence Recovery After Photobleaching (FRAP) Assay
This cellular imaging technique is used to assess the ability of BAY-850 to displace ATAD2 from chromatin in living cells.
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Cell Culture and Transfection:
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Plate human cells (e.g., MCF7) in glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding a fusion protein of full-length ATAD2 and a fluorescent protein (e.g., GFP-ATAD2).
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Allow cells to express the fusion protein for 24-48 hours.
-
-
Procedure:
-
Prior to imaging, replace the cell culture medium with imaging medium (e.g., CO2-independent medium).
-
Treat the cells with 1 µM BAY-850, 1 µM BAY-460, or vehicle (DMSO) and incubate under standard cell culture conditions.
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Mount the dish on a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
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Acquire pre-bleach images of a selected cell nucleus.
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Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
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Immediately after bleaching, acquire a time-lapse series of images of the bleached region at low laser power to monitor fluorescence recovery.
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Quantify the fluorescence intensity in the ROI over time.
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Normalize the recovery data and calculate the half-maximal recovery time (t1/2). A decrease in t1/2 indicates displacement of the fluorescently tagged protein from chromatin.[1]
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In Vivo Activity
In addition to its in vitro and cellular effects, BAY-850 has demonstrated anti-tumor activity in a mouse xenograft model of ovarian cancer.[7] Treatment with BAY-850 at 20 mg/kg resulted in a reduction in tumor volume and a decrease in the percentage of lung metastases, highlighting its potential for in vivo applications.[7] These findings suggest that by inhibiting ATAD2, BAY-850 can suppress cancer growth and metastasis.[9]
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-850 (BAY850) | ATAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
